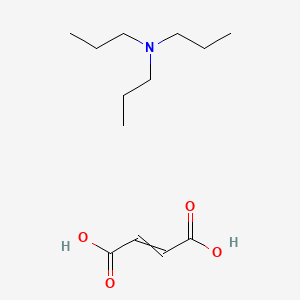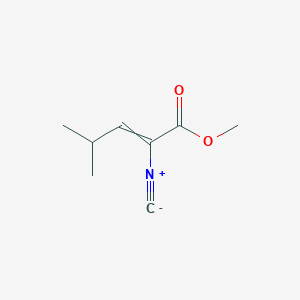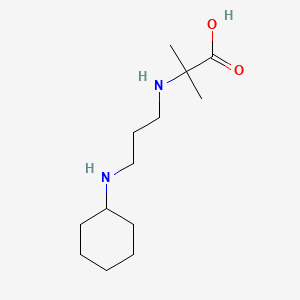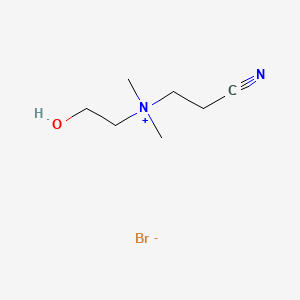
(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide is a quaternary ammonium compound known for its unique chemical properties and applications. This compound is characterized by the presence of both cyano and hydroxyethyl groups attached to a dimethylammonium core, making it a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide typically involves the reaction of dimethylamine with ethylene oxide to form (2-hydroxyethyl)dimethylamine. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group, followed by quaternization with hydrobromic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiocyanates.
Scientific Research Applications
(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It can also interact with proteins, altering their structure and function. These interactions are mediated through the compound’s quaternary ammonium group, which can form electrostatic interactions with negatively charged cellular components .
Comparison with Similar Compounds
- Hexadecyl(2-hydroxyethyl)dimethylammonium bromide
- Hexadecyl(2-hydroxypropyl)dimethylammonium bromide
- Hexadecyl(2-hydroxybutyl)dimethylammonium bromide
Comparison: (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide is unique due to the presence of both cyano and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds with longer alkyl chains are primarily used as surfactants and have different physicochemical properties .
Properties
CAS No. |
92225-17-7 |
|---|---|
Molecular Formula |
C7H15BrN2O |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
2-cyanoethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C7H15N2O.BrH/c1-9(2,6-7-10)5-3-4-8;/h10H,3,5-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SXDJJDWUZDEXBU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCC#N)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


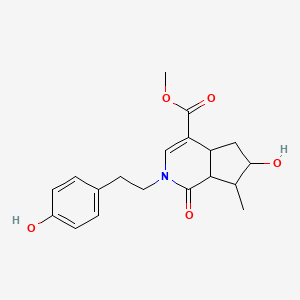
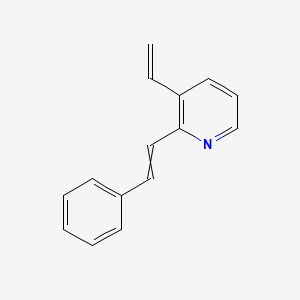
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
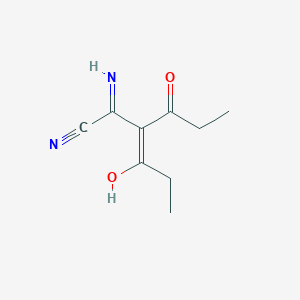
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
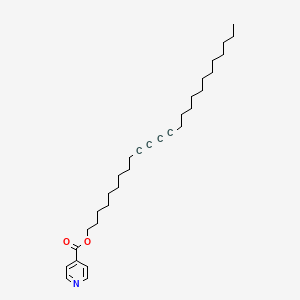
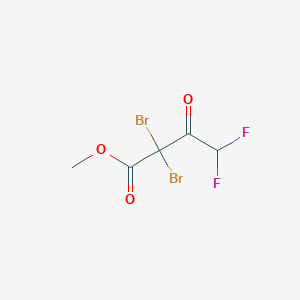
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
